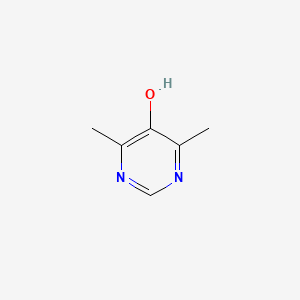
5-Hidroxi-4,6-dimetilpirimidina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-5-ol is established by its IUPAC name and InChI code: 1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 . The molecular weight is 124.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethylpyrimidin-5-ol include a molecular weight of 124.14 , a storage temperature of 2-8°C in a sealed, dry environment .Aplicaciones Científicas De Investigación
Síntesis Química
“5-Hidroxi-4,6-dimetilpirimidina” se utiliza en la síntesis química . Es un compuesto con la fórmula molecular C6H8N2O y un peso molecular de 124.14 . Se utiliza en diversas reacciones químicas para producir otros compuestos .
Agentes Antimicrobianos
Este compuesto se ha utilizado en la síntesis de nuevos agentes antimicrobianos . Específicamente, se ha utilizado para crear 1-(4,6-dimetilpirimidin-2-il)-1’-aril/heteroaril-3,3’-dimetil-(4,5’-bipirazol)-5-oles, que han mostrado una actividad antibacteriana y antifúngica significativa .
Inhibidores del Receptor del Factor de Crecimiento de Fibroblastos 4
Los derivados de “this compound” se han utilizado como inhibidores selectivos del receptor del factor de crecimiento de fibroblastos 4 . Estos inhibidores tienen aplicaciones potenciales en el tratamiento de enfermedades como el cáncer .
Evaluación de la Eficacia Anticancerígena Hepatocelular
El compuesto se ha utilizado en la evaluación de la eficacia anticancerígena hepatocelular . Esto sugiere aplicaciones potenciales en la investigación y el tratamiento del cáncer .
Investigación en Ciencias de la Vida
“this compound” se utiliza en la investigación en ciencias de la vida . Se utiliza en diversos experimentos y estudios para comprender los procesos biológicos .
Investigación en Ciencia de Materiales
Este compuesto también se utiliza en la investigación en ciencia de materiales . Se utiliza en el desarrollo y la prueba de nuevos materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-ol is the fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
4,6-Dimethylpyrimidin-5-ol interacts with FGFR4, inhibiting its activity . This interaction results in a decrease in cell proliferation, particularly in hepatocellular carcinoma (HCC) cell lines .
Biochemical Pathways
The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-ol affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in various biological processes, including cell growth, morphogenesis, tissue repair, and tumor growth and invasion . The downstream effects of this inhibition include a decrease in cell proliferation and tumor growth .
Result of Action
The molecular and cellular effects of 4,6-Dimethylpyrimidin-5-ol’s action include the inhibition of FGFR4 activity, leading to decreased cell proliferation . In the context of cancer treatment, this can result in the reduction of tumor growth, particularly in hepatocellular carcinoma .
Propiedades
IUPAC Name |
4,6-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTRDEPUOJMYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499500 | |
| Record name | 4,6-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70345-38-9 | |
| Record name | 4,6-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,6-dimethylpyrimidin-5-ol relate to its activity as a potential FGFR4 inhibitor?
A1: While the provided research focuses on derivatives of 4,6-dimethylpyrimidin-5-ol, specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, it offers valuable insights into the structure-activity relationship. The research demonstrates that the presence of the two methyl groups at positions 4 and 6 on the pyrimidine ring significantly influences the compound's selectivity for FGFR4 over other FGFR subtypes []. The study suggests that these methyl groups sterically hinder the molecule from adopting a conformation suitable for binding to FGFR1, 2, and 3. This highlights how subtle structural modifications to the 4,6-dimethylpyrimidin-5-ol scaffold can dramatically impact its biological activity and selectivity profile.
Q2: Can you provide an example of a specific 4,6-dimethylpyrimidin-5-ol derivative discussed in the research and its observed activity?
A2: The research highlights compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, as a promising selective FGFR4 inhibitor []. This compound exhibited significantly higher selectivity for FGFR4 compared to the known FGFR4 inhibitor BLU9931. Additionally, compound 6O demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be highly sensitive to FGFR4 inhibition. These findings suggest that 4,6-dimethylpyrimidin-5-ol derivatives like compound 6O hold potential as selective FGFR4 inhibitors for further development in cancer research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
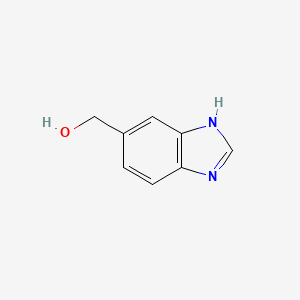
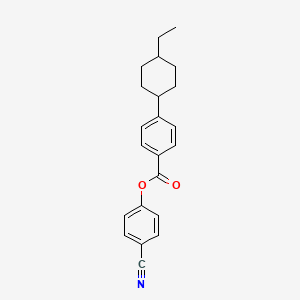

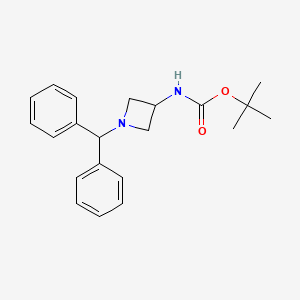
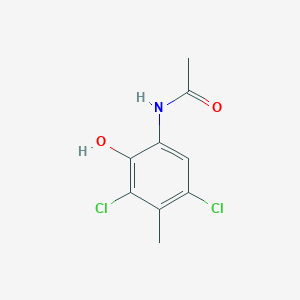
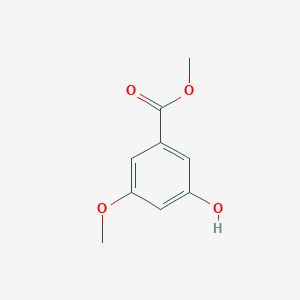

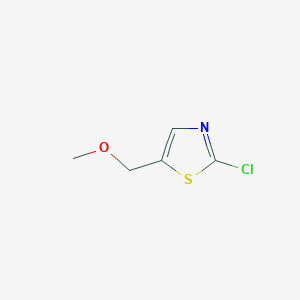
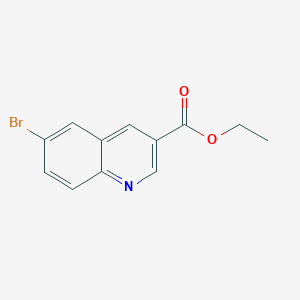
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
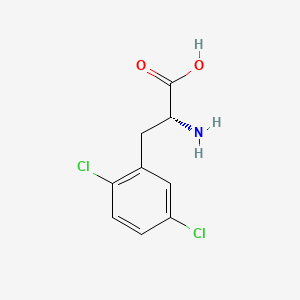
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)
